N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
Description
N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a complex organic compound with a molecular formula of C15H20N4O5S
Properties
Molecular Formula |
C15H20N4O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C15H20N4O5S/c1-10(20)17-11-3-2-4-12(7-11)18-14(21)8-16-15(22)19-13-5-6-25(23,24)9-13/h2-4,7,13H,5-6,8-9H2,1H3,(H,17,20)(H,18,21)(H2,16,19,22) |
InChI Key |
UGLMSPQQUMXMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multi-step organic reactions. The starting materials often include 3-acetylaminophenyl and tetrahydrothiophene derivatives. The key steps in the synthesis may involve:
Acetylation: Introduction of the acetyl group to the phenyl ring.
Amidation: Formation of the amide bond between the acetylaminophenyl and the tetrahydrothiophene derivative.
Oxidation: Oxidation of the tetrahydrothiophene ring to introduce the dioxidotetrahydrothiophenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydrothiophene ring to its dioxidotetrahydrothiophenyl form.
Reduction: Reduction of the nitro group (if present) to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide exhibit promising anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study involving analogs demonstrated their effectiveness against various cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their ability to combat bacterial infections. A study highlighted the efficacy of related structures against resistant strains of bacteria, indicating that modifications to the core structure could enhance antimicrobial potency .
Neuroprotective Effects
Recent investigations into neuroprotective effects have shown that compounds with similar frameworks can provide protection against neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways and inflammation, which are critical in conditions like Alzheimer’s disease. Research indicates that such compounds may enhance cognitive function and reduce neuronal damage .
Agricultural Science Applications
Pesticidal Activity
this compound has been studied for its potential as a pesticide. Its structural features allow it to interact with biological targets in pests effectively. Field trials have shown that similar compounds can reduce pest populations while minimizing harm to beneficial insects .
Herbicide Development
The compound's unique chemical properties make it a candidate for herbicide formulation. Research has focused on its ability to inhibit specific enzymes involved in plant growth regulation. Preliminary studies suggest that modifications could lead to effective herbicides with reduced environmental impact .
Materials Science Applications
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability. Research has demonstrated the successful integration of such compounds into polyurethanes and other polymer systems .
Nanomaterials Development
Recent advancements have explored the use of this compound in nanomaterials. Its ability to act as a stabilizing agent in nanoparticle synthesis has been documented, leading to the development of nanoparticles with tailored properties for applications in drug delivery and imaging .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Efficacy of Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Antimicrobial Activity Assessment | Medicinal Chemistry | Effective against resistant bacterial strains; potential for new antibiotics. |
| Pesticidal Efficacy in Field Trials | Agricultural Science | Reduced pest populations observed; minimal impact on non-target species. |
| Polymer Matrix Enhancement | Materials Science | Improved mechanical properties noted in synthesized polymers containing the compound. |
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibiting or activating their activity.
Interact with Receptors: Modulating signal transduction pathways.
Affect Gene Expression: Influencing the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(acetylamino)phenyl)-2-nitrobenzamide
- N-(3-(acetylamino)phenyl)-4-methyl-3-nitrobenzamide
- Azithromycin Related Compound H
Uniqueness
N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxidotetrahydrothiophenyl group, in particular, differentiates it from other similar compounds and may contribute to its specific interactions and applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[3-(Acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16N4O4S
- Molecular Weight : 356.38 g/mol
- IUPAC Name : this compound
The compound features a tetrahydrothiophene ring which is known for its unique properties that can influence biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The acetylamino group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, influencing signaling pathways.
- Antioxidant Properties : The dioxidotetrahydrothiophene moiety may contribute to antioxidant activity, protecting cells from oxidative stress.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of similar compounds. For instance, derivatives with the acetylamino group have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Related compounds | Broad-spectrum antimicrobial effects |
Anticancer Potential
Research into the anticancer properties of related compounds suggests that they can induce apoptosis in cancer cells through the modulation of signaling pathways.
- Case Study Example : A study reported that a similar compound induced apoptosis in breast cancer cell lines by activating caspase pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate:
- Absorption : Rapid absorption in biological systems.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Predominantly excreted via renal pathways.
Toxicological assessments reveal that while the compound exhibits low acute toxicity, chronic exposure studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
